molecular formula C18H28N2O2 B5498893 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride

2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride

Katalognummer B5498893
Molekulargewicht: 304.4 g/mol
InChI-Schlüssel: VABDJHHSMDXSFY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride, also known as EMD 386088, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. This compound belongs to the class of spirocyclic piperidines and has shown promising results in various preclinical studies.

Wirkmechanismus

The mechanism of action of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 involves its interaction with dopamine D1 and serotonin 5-HT1A receptors in the brain. The compound acts as a partial agonist at the D1 receptor, which leads to an increase in the release of dopamine in certain brain regions. At the same time, 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 acts as an antagonist at the 5-HT1A receptor, which leads to a decrease in the release of serotonin in certain brain regions. These combined effects result in an overall increase in dopaminergic neurotransmission and a decrease in serotonergic neurotransmission, which may contribute to the therapeutic effects of the compound.
Biochemical and Physiological Effects:
2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 has been shown to have various biochemical and physiological effects in preclinical studies. The compound has been shown to increase the release of dopamine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Additionally, 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 has been shown to decrease the release of serotonin, which may contribute to its antipsychotic effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 is its selective activity at dopamine D1 and serotonin 5-HT1A receptors, which makes it a potential candidate for the treatment of various neuropsychiatric disorders. However, one limitation of the compound is its limited solubility in water, which may make it difficult to administer in certain experimental settings.

Zukünftige Richtungen

There are several future directions for the study of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088. One potential direction is to investigate the compound's potential therapeutic effects in animal models of neuropsychiatric disorders. Another direction is to study the compound's pharmacokinetics and pharmacodynamics in humans to determine its safety and efficacy as a therapeutic agent. Additionally, further research is needed to elucidate the precise mechanism of action of 2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 and to identify potential side effects and drug interactions.

Synthesemethoden

2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 can be synthesized through a multistep process involving the reaction of 4-ethoxy-3-methoxybenzaldehyde with piperidine and subsequent reduction, cyclization, and quaternization reactions. The final product is obtained as a white crystalline powder after purification and drying.

Wissenschaftliche Forschungsanwendungen

2-(4-ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane dihydrochloride 386088 has been studied extensively for its potential use as a therapeutic agent in various diseases such as depression, anxiety, and schizophrenia. The compound has been shown to act as a selective dopamine D1 receptor partial agonist and a serotonin 5-HT1A receptor antagonist. These properties make it a potential candidate for the treatment of various neuropsychiatric disorders.

Eigenschaften

IUPAC Name

2-[(4-ethoxy-3-methoxyphenyl)methyl]-2,9-diazaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-3-22-16-6-5-15(11-17(16)21-2)12-20-10-8-18(14-20)7-4-9-19-13-18/h5-6,11,19H,3-4,7-10,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABDJHHSMDXSFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)CN2CCC3(C2)CCCNC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Ethoxy-3-methoxybenzyl)-2,7-diazaspiro[4.5]decane

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.